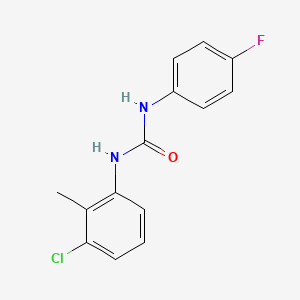
N-(3-chloro-2-methylphenyl)-N'-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-(4-fluorophenyl)urea, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied in scientific research for its potential therapeutic applications in cystic fibrosis and other diseases.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-N'-(4-fluorophenyl)urea acts as an allosteric inhibitor of CFTR by binding to a site on the channel that is distinct from the ATP-binding site. It stabilizes the closed state of the channel, preventing the opening of the channel and the subsequent chloride secretion.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(4-fluorophenyl)urea has been shown to have both biochemical and physiological effects on CFTR function. It inhibits CFTR-mediated chloride secretion in airway epithelial cells, leading to the restoration of normal ion transport and hydration of the airway surface liquid. In addition, N-(3-chloro-2-methylphenyl)-N'-(4-fluorophenyl)urea has been shown to reduce the incidence and severity of diarrhea in animal models of secretory diarrhea.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-chloro-2-methylphenyl)-N'-(4-fluorophenyl)urea is its high potency and specificity for CFTR inhibition, which makes it a valuable tool for studying the physiological and pathological roles of CFTR in various tissues and diseases. However, one of the limitations of N-(3-chloro-2-methylphenyl)-N'-(4-fluorophenyl)urea is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-N'-(4-fluorophenyl)urea. One area of interest is the development of more potent and selective CFTR inhibitors for therapeutic applications in cystic fibrosis and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying CFTR inhibition by N-(3-chloro-2-methylphenyl)-N'-(4-fluorophenyl)urea, which may lead to the development of new drugs targeting CFTR function. Finally, the use of N-(3-chloro-2-methylphenyl)-N'-(4-fluorophenyl)urea in combination with other drugs may provide new therapeutic strategies for the treatment of cystic fibrosis and other diseases.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(4-fluorophenyl)urea involves several steps, including the reaction of 3-chloro-2-methylphenyl isocyanate with 4-fluoroaniline to form the corresponding urea derivative. The final product is obtained through purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N'-(4-fluorophenyl)urea has been widely used in scientific research to study the physiological and pathological roles of CFTR in various tissues and diseases. It has been shown to inhibit CFTR-mediated chloride secretion in airway epithelial cells, which is a hallmark of cystic fibrosis. N-(3-chloro-2-methylphenyl)-N'-(4-fluorophenyl)urea has also been used to investigate the role of CFTR in other diseases such as cholera, polycystic kidney disease, and secretory diarrhea.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-12(15)3-2-4-13(9)18-14(19)17-11-7-5-10(16)6-8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKFCSNQCOHJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-methylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5066093.png)
![N-(4-methoxyphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5066096.png)
![N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5066109.png)
![5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066111.png)
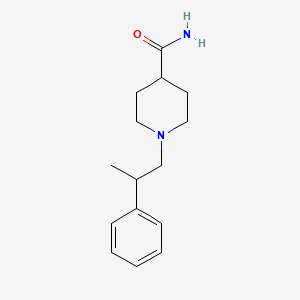
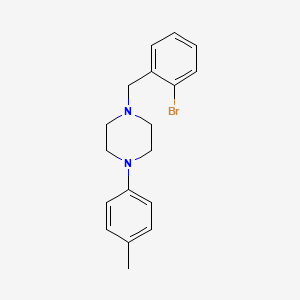
![7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5066125.png)
![5-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B5066129.png)
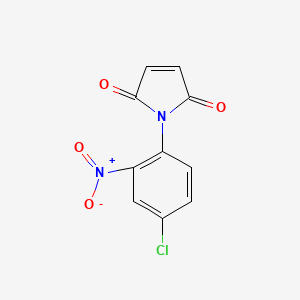
![N,N-diethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5066152.png)
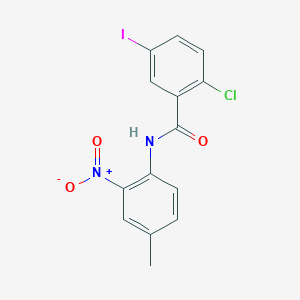
![1,3-dimethoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5066166.png)
![N-allyl-N'-[2-(2-chlorophenoxy)ethyl]ethanediamide](/img/structure/B5066167.png)
![1-(2,3-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5066171.png)